1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol
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Overview
Description
“1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol” is a compound that contains a piperidone ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .
Scientific Research Applications
Diastereoselective Synthesis
The compound is utilized in diastereoselective synthesis processes. For example, it is involved in the synthesis of furopyranopyridine derivatives through hetero-Diels–Alder reactions. These reactions are catalyzed by ionic liquids and water, demonstrating the compound's role in facilitating high-yield and atom-efficient synthetic pathways (Siddiqui et al., 2013).
Antimycobacterial Activity
Piperidin-4-ol derivatives have shown promising antimycobacterial activity. A study outlined the synthesis of spiro-piperidin-4-ones exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests the potential for developing new therapeutic agents targeting tuberculosis (Kumar et al., 2008).
Corrosion Inhibition
Research into piperidine derivatives also extends into materials science, specifically their use as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their effectiveness in protecting iron from corrosion, which could have implications for industrial applications (Kaya et al., 2016).
Synthesis of Diamines
The compound is involved in the synthesis of diamines, particularly in the development of novel methods for preparing specific diamine configurations important in medicinal chemistry. This demonstrates its utility in the design and synthesis of bioactive molecules (Smaliy et al., 2011).
Molecular Docking Studies
Molecular docking studies have been conducted on piperidin-4-ol derivatives to explore their biological activity. For instance, certain derivatives have been identified as novel inhibitors of the RORc protein, with implications for therapeutic applications (R. V. et al., 2021).
Antibacterial Activity
Environmentally benign synthesis processes using piperidin derivatives have been developed to create compounds with antibacterial properties. These methods, which involve multicomponent reactions in aqueous media, highlight the role of these compounds in the discovery of new antibacterial agents (Lohar et al., 2016).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been evaluated for potential treatment of hiv, with a primary interest in finding ccr5 antagonists .
Future Directions
Piperidones and their derivatives have a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)8-12-6-4-10(13)5-7-12/h2-3,10,13H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYDCYEWPRNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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